molecular formula C11H11FN2 B13332632 (8-Fluoro-5-methylisoquinolin-1-yl)methanamine

(8-Fluoro-5-methylisoquinolin-1-yl)methanamine

Cat. No.: B13332632
M. Wt: 190.22 g/mol
InChI Key: LJZIBOBMEXBOTK-UHFFFAOYSA-N
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Description

(8-Fluoro-5-methylisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom and a methyl group on the isoquinoline ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-5-methylisoquinolin-1-yl)methanamine typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-5-methylisoquinolin-1-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

(8-Fluoro-5-methylisoquinolin-1-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-Fluoro-5-methylisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, as a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (8-Fluoroisoquinolin-1-yl)methanamine
  • (5-Methylisoquinolin-1-yl)methanamine
  • (8-Fluoro-5-methylquinolin-1-yl)methanamine

Uniqueness

(8-Fluoro-5-methylisoquinolin-1-yl)methanamine is unique due to the simultaneous presence of a fluorine atom and a methyl group on the isoquinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

(8-fluoro-5-methylisoquinolin-1-yl)methanamine

InChI

InChI=1S/C11H11FN2/c1-7-2-3-9(12)11-8(7)4-5-14-10(11)6-13/h2-5H,6,13H2,1H3

InChI Key

LJZIBOBMEXBOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)F)CN

Origin of Product

United States

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